5-isopropyl-1H-indole-2-carboxylic acid
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Overview
Description
5-isopropyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-isopropyl-1H-indole-2-carboxylic acid is 1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) . This indicates the presence of an indole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 2-position .It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors . HIV-1 integrase plays a key role in the viral life cycle, and indole-2-carboxylic acid was developed as a potent INSTI scaffold . This discovery is significant in the fight against HIV-1 infections.
Antiviral Agents
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Agents
Indole derivatives possess anti-inflammatory activities . This makes them valuable in the development of new drugs for the treatment of various inflammatory diseases.
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment.
Antioxidant Agents
Indole derivatives also possess antioxidant activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress.
Synthesis of Pyrrolizidine Alkaloid
5-isopropyl-1H-indole-2-carboxylic acid can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have various biological activities and are found in many plants.
Stereoselective Preparation of Renieramycin G Analogs
5-isopropyl-1H-indole-2-carboxylic acid can be used as a reactant for stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity.
Study of Intermolecular Excited State Proton Transfer
5-isopropyl-1H-indole-2-carboxylic acid is suitable for studying the intermolecular excited state proton transfer in various solvents in acidic, basic, and neutral media by steady state and time resolved fluorescence spectroscopy . This can provide valuable insights into the properties of the molecule and its interactions with other substances.
Safety And Hazards
Future Directions
Indole derivatives, including 5-isopropyl-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
5-propan-2-yl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOMWKBVELXWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407671 |
Source
|
Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1H-indole-2-carboxylic acid | |
CAS RN |
383132-39-6 |
Source
|
Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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